molecular formula C9H7ClN2O2S B12441166 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B12441166
M. Wt: 242.68 g/mol
InChI Key: ZAWFEIVMYOKZND-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that contains both a thiazole ring and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and potentially leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid
  • **2-(1,3-Thiazol-5-yl)pyridine-4-carboxylic acid
  • **2-(1,3-Thiazol-5-yl)pyridine-3-carboxamide

Uniqueness

2-(1,3-Thiazol-5-yl)pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

2-(1,3-thiazol-5-yl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H6N2O2S.ClH/c12-9(13)6-2-1-3-11-8(6)7-4-10-5-14-7;/h1-5H,(H,12,13);1H

InChI Key

ZAWFEIVMYOKZND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CN=CS2)C(=O)O.Cl

Origin of Product

United States

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